molecular formula C21H28N2O4 B8681414 5-Oxazolemethanol, 4,5-dihydro-2-(4-((7-(3-methyl-5-isoxazolyl)heptyl)oxy)phenyl)- CAS No. 98033-97-7

5-Oxazolemethanol, 4,5-dihydro-2-(4-((7-(3-methyl-5-isoxazolyl)heptyl)oxy)phenyl)-

Cat. No. B8681414
M. Wt: 372.5 g/mol
InChI Key: RKCXCQAZSOBASC-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

5-{7-[4-(4,5-Dihydro-5-hydroxymethyl-2-oxazolyl)phenoxy]heptyl}-3-methylisoxazole [IX; R=CH3, R1, R2, R3, R4 and R5 =H, R6 =CH2OH, Y=(CH2)7, oxazole at 4-position] was prepared from the ethyl imino-ester hydrochloride of 5-[7-(4-cyanophenoxy)heptyl]-3-methylisoxazole and 3-amino-1,2-propanediol according to the procedure of Example 1, part (c), and was obtained in about 60% yield in the form of a colorless solid, m.p. 75°-76° C., when recrystallized first from isopropyl acetate and then from acetonitrile.
[Compound]
Name
ethyl imino-ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[7-(4-cyanophenoxy)heptyl]-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]2[O:19][N:18]=[C:17]([CH3:20])[CH:16]=2)=[CH:5][CH:4]=1)#[N:2].N[CH2:24][CH:25]([OH:28])[CH2:26][OH:27].CC1ON=C(CCC(O)=O)C=1>>[OH:27][CH2:26][CH:25]1[O:28][C:1]([C:3]2[CH:4]=[CH:5][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]3[O:19][N:18]=[C:17]([CH3:20])[CH:16]=3)=[CH:21][CH:22]=2)=[N:2][CH2:24]1

Inputs

Step One
Name
ethyl imino-ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
5-[7-(4-cyanophenoxy)heptyl]-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NO1)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained in about 60% yield in the form of a colorless solid, m.p. 75°-76° C., when
CUSTOM
Type
CUSTOM
Details
recrystallized first from isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
OCC1CN=C(O1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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